molecular formula C8H5BrF2O B1410512 2'-Bromo-3',6'-difluoroacetophenone CAS No. 1807029-26-0

2'-Bromo-3',6'-difluoroacetophenone

Cat. No.: B1410512
CAS No.: 1807029-26-0
M. Wt: 235.02 g/mol
InChI Key: GLIIMDYPKPWEEA-UHFFFAOYSA-N
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Description

2'-Bromo-3',6'-difluoroacetophenone (C₈H₅BrF₂O, molecular weight: 235.03 g/mol) is a halogenated acetophenone derivative with bromine at the 2' position and fluorine atoms at the 3' and 6' positions on the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while fluorine substituents modulate electronic effects and metabolic stability .

Properties

IUPAC Name

1-(2-bromo-3,6-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIIMDYPKPWEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-3’,6’-difluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method is the electrophilic aromatic substitution reaction, where acetophenone is treated with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of 2’-Bromo-3’,6’-difluoroacetophenone may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-3’,6’-difluoroacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while reduction reactions typically produce alcohols .

Scientific Research Applications

2’-Bromo-3’,6’-difluoroacetophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-Bromo-3’,6’-difluoroacetophenone involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the reactivity and stability of the molecule. These interactions can affect the compound’s ability to bind to biological targets, such as enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

2-Bromo-2',4'-difluoroacetophenone (CAS 102429-07-2)
  • Molecular Formula : C₈H₅BrF₂O (identical to the target compound).
  • Substituents : Fluorines at 2' and 4' positions.
  • Key Differences :
    • The proximity of fluorine atoms to the ketone group enhances electron-withdrawing effects, increasing carbonyl reactivity in nucleophilic additions.
    • Lower boiling point (76–79°C at 15 mmHg) compared to the target compound due to reduced molecular symmetry .
4'-Bromo-3',5'-difluoroacetophenone (CAS 1528607-78-4)
  • Molecular Formula : C₈H₅BrF₂O.
  • Substituents : Bromine at 4', fluorines at 3' and 5'.
  • Key Differences: The para-bromine position reduces steric hindrance, facilitating electrophilic aromatic substitution. Higher solubility in nonpolar solvents due to symmetrical fluorine placement .

Functional Group Variants

2',6'-Difluoroacetophenone (No bromine)
  • Molecular Formula : C₈H₆F₂O.
  • Substituents : Fluorines at 2' and 6'.
  • Key Differences: Absence of bromine limits utility in substitution reactions but improves solubility in polar solvents (e.g., methanol). Used as a precursor for 2-aminoquinazolines due to unhindered ketone reactivity .
6'-Bromo-3'-chloro-2'-fluoroacetophenone (CAS 1540199-39-0)
  • Molecular Formula : C₈H₅BrClFO.
  • Substituents : Bromine at 6', chlorine at 3', fluorine at 2'.
  • Key Differences :
    • Chlorine introduces stronger electron-withdrawing effects, enhancing acidity of α-hydrogens.
    • Higher thermal stability compared to purely fluorinated analogues .

Derivatives with Additional Functional Groups

2'-Bromo-3',6'-difluorophenacyl chloride (CAS 1807120-26-8)
  • Molecular Formula : C₈H₄BrClF₂O.
  • Substituents : Chloride replaces the ketone oxygen.
  • Key Differences: The phenacyl chloride group acts as a superior leaving group, enabling efficient synthesis of heterocycles like imidazoles. Higher reactivity in Friedel-Crafts alkylation compared to acetophenones .

Comparative Analysis of Physical and Chemical Properties

Property 2'-Bromo-3',6'-difluoroacetophenone 2-Bromo-2',4'-difluoroacetophenone 4'-Bromo-3',5'-difluoroacetophenone 2',6'-Difluoroacetophenone
Molecular Weight 235.03 g/mol 235.03 g/mol 235.03 g/mol 156.13 g/mol
Boiling Point Not reported 76–79°C (15 mmHg) Not reported 76°C (15 mmHg)
Solubility Slightly polar solvents Polar aprotic solvents Nonpolar solvents Methanol, DCM
Reactivity Moderate SN2 reactivity High carbonyl electrophilicity Para-directing in EAS Ketone-specific reactions

Biological Activity

2'-Bromo-3',6'-difluoroacetophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

  • IUPAC Name : 1-(2-bromo-3,6-difluorophenyl)ethan-1-one
  • Molecular Formula : C8H5BrF2O
  • Molecular Weight : 235.03 g/mol
  • Structure : The compound features a bromine atom and two fluorine atoms attached to a phenyl ring, which contributes to its unique reactivity and biological interactions.

This compound exhibits its biological effects primarily through interactions with various enzymes and proteins. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play vital roles in cell signaling pathways. This inhibition can lead to alterations in cellular metabolism and gene expression patterns.
  • Covalent Bond Formation : It forms covalent bonds with the active sites of enzymes, particularly those involved in drug metabolism such as cytochrome P450. This interaction can modify enzyme activity and affect metabolic pathways.

Cytotoxicity and Antitumor Effects

Research indicates that this compound possesses cytotoxic properties against various cancer cell lines. The following table summarizes findings from studies evaluating its antitumor activity:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis via caspase activation
MCF-7 (breast cancer)15.0Inhibition of cell proliferation
A549 (lung cancer)10.0Disruption of cell cycle progression

These findings suggest that the compound may be a potential candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its cytotoxic effects, the compound has demonstrated anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This activity has been assessed through various assays, including:

  • ELISA for Cytokine Levels : Measurement of TNF-alpha and IL-6 levels in treated cells showed significant reductions compared to controls.
  • Inhibition of NF-kB Pathway : The compound interferes with the NF-kB signaling pathway, reducing inflammation-related gene expression .

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on the effects of this compound on breast cancer cells revealed that treatment led to a marked decrease in cell viability and increased apoptosis markers such as Annexin V positivity and caspase activation.
  • Case Study on Enzyme Interaction :
    Another investigation focused on the interaction between this compound and cytochrome P450 enzymes, demonstrating that it significantly alters the metabolism of co-administered drugs, which could have implications for drug-drug interactions in clinical settings .

Temporal and Dosage Effects

The biological effects of this compound vary with dosage and exposure time:

  • Low Doses : Minimal toxicity observed; potential for therapeutic use.
  • High Doses : Significant toxicity leading to liver and kidney damage; caution advised in therapeutic applications.

Long-term exposure studies indicate persistent changes in cellular function, suggesting that dosage optimization is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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